molecular formula C12H9N3O3S B2677150 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1021051-85-3

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No. B2677150
CAS RN: 1021051-85-3
M. Wt: 275.28
InChI Key: VYJAKLBKWDQYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has indicated that N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exhibits cytotoxic effects on cancer cells. It can induce apoptosis in cancerous cells by interfering with their DNA replication processes. This makes it a promising candidate for the development of new anticancer drugs .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of neurotransmitters. This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer’s .

Antioxidant Activity

The compound’s structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as cardiovascular diseases and certain types of cancer .

Anti-inflammatory Effects

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has demonstrated anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for developing treatments for inflammatory diseases such as arthritis .

Antifungal Applications

The compound has also been explored for its antifungal properties. It can disrupt the cell wall synthesis of fungi, leading to their death. This makes it a valuable compound in the development of antifungal medications, particularly for treating infections caused by resistant fungal strains .

Neuroprotective Effects

Research has shown that this compound can protect neurons from damage caused by various neurotoxic agents. Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for neurodegenerative diseases .

Potential as a Drug Delivery Agent

Due to its unique chemical structure, N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be used as a carrier molecule in drug delivery systems. It can enhance the solubility and stability of drugs, improving their bioavailability and therapeutic efficacy .

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research and medicine. If you have any specific questions or need further details on any of these applications, feel free to ask!

Journal of the Iranian Chemical Society

properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-11(9-4-1-5-17-9)13-12-15-14-10(18-12)7-8-3-2-6-19-8/h1-6H,7H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJAKLBKWDQYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

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